N-[2,5-Bis(octyloxy)phenyl]-3-hydroxynaphthalene-2-carboxamide
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Overview
Description
N-[2,5-Bis(octyloxy)phenyl]-3-hydroxynaphthalene-2-carboxamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene core substituted with a hydroxyl group and a carboxamide group, along with a phenyl ring substituted with two octyloxy groups. Its molecular formula is C34H51NO4, and it has a molecular weight of approximately 519.34 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,5-Bis(octyloxy)phenyl]-3-hydroxynaphthalene-2-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Naphthalene Core: The naphthalene core is synthesized through a series of reactions, including Friedel-Crafts acylation and subsequent cyclization.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced via a hydroxylation reaction, often using reagents such as hydrogen peroxide or osmium tetroxide.
Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Substitution with Octyloxy Groups: The phenyl ring is substituted with octyloxy groups through an etherification reaction, using octanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts .
Chemical Reactions Analysis
Types of Reactions
N-[2,5-Bis(octyloxy)phenyl]-3-hydroxynaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to form an amine.
Substitution: The octyloxy groups can be substituted with other alkoxy groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or alcohols in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of naphthylamines.
Substitution: Formation of various alkoxy-substituted naphthalene derivatives.
Scientific Research Applications
N-[2,5-Bis(octyloxy)phenyl]-3-hydroxynaphthalene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Mechanism of Action
The mechanism of action of N-[2,5-Bis(octyloxy)phenyl]-3-hydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with bacterial cell membranes, disrupting their integrity and leading to cell death.
Pathways Involved: It may inhibit key enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial activity.
Comparison with Similar Compounds
N-[2,5-Bis(octyloxy)phenyl]-3-hydroxynaphthalene-2-carboxamide can be compared with similar compounds such as:
- N-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide
- N-[2-chloro-5-(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide
- N-[4-bromo-3-(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity.
Properties
CAS No. |
827331-30-6 |
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Molecular Formula |
C33H45NO4 |
Molecular Weight |
519.7 g/mol |
IUPAC Name |
N-(2,5-dioctoxyphenyl)-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C33H45NO4/c1-3-5-7-9-11-15-21-37-28-19-20-32(38-22-16-12-10-8-6-4-2)30(25-28)34-33(36)29-23-26-17-13-14-18-27(26)24-31(29)35/h13-14,17-20,23-25,35H,3-12,15-16,21-22H2,1-2H3,(H,34,36) |
InChI Key |
WUZHHQYRZFGWNL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC(=C(C=C1)OCCCCCCCC)NC(=O)C2=CC3=CC=CC=C3C=C2O |
Origin of Product |
United States |
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